molecular formula C19H18N4O5 B5439680 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine

1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine

Cat. No. B5439680
M. Wt: 382.4 g/mol
InChI Key: XIHGVGMYKNKGGW-XCVCLJGOSA-N
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Description

1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazines. It is a derivative of piperazine and has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. In

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: Studies have shown that this compound exhibits antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models.
3. Anticancer activity: Studies have shown that this compound exhibits anticancer activity against a wide range of cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits unique biochemical and physiological effects.
2. Exhibits antimicrobial, anti-inflammatory, and anticancer activity.
3. Potential candidate for the development of new drugs.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound.

Future Directions

There are several future directions for the study of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. Some of these include:
1. Further investigation of the mechanism of action.
2. Investigation of the pharmacokinetics and toxicity of this compound.
3. Development of new drugs based on this compound.
4. Investigation of the potential use of this compound in combination with other drugs.
5. Investigation of the potential use of this compound in other disease models.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves a series of chemical reactions. The starting material for this synthesis is piperazine, which is reacted with 4-nitrobenzaldehyde to form 4-nitrobenzylidene piperazine. This intermediate is then reacted with acryloyl chloride to form 4-nitrophenyl acryloyl piperazine. Finally, the compound is treated with nitric acid to form the desired product, 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine.

Scientific Research Applications

1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential scientific research applications of this compound include:
1. Antimicrobial activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits anticancer activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c24-19(10-3-15-1-4-17(5-2-15)22(25)26)21-13-11-20(12-14-21)16-6-8-18(9-7-16)23(27)28/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHGVGMYKNKGGW-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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